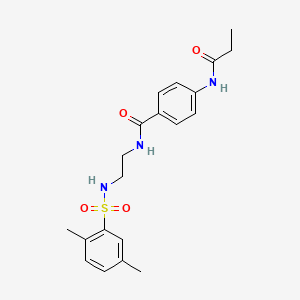

N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide” is a chemical compound that contains a total of 53 bonds; 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 sulfonamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as aromatic rings, amide groups, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide” are not available, similar compounds have been synthesized and evaluated for their biological activity .科学的研究の応用

Insecticidal Activity

Research on Flubendiamide, a compound with a unique structure that includes a sulfonylalkyl group, has demonstrated exceptional insecticidal activity against lepidopterous pests. This novel class of insecticide is distinguished by its unique chemical structure, which contributes to its high efficacy and safety for non-target organisms, making it a suitable agent for integrated pest management programs (Tohnishi et al., 2005).

Cardiac Electrophysiological Effects

The synthesis and study of N-substituted imidazolylbenzamides or benzene-sulfonamides have shown that these compounds exhibit cardiac electrophysiological activity similar to sematilide, a selective class III agent. These findings suggest the potential of these compounds in the development of new treatments for arrhythmias, highlighting the importance of the sulfonamido group in their activity (Morgan et al., 1990).

Antiulcer Activities

Novel derivatives of phenylethylamine with improved solubility and bioavailability have shown substantial antiulcer activity in rats. These derivatives, which include N-sulfomethyl compounds, demonstrate the potential of sulfonamido-ethyl-benzamide structures in developing new antiulcer agents (Hosokami et al., 1995).

Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach, using microbial-based biocatalytic systems, highlights the versatility and potential of sulfonamido-containing compounds in pharmaceutical research and development (Zmijewski et al., 2006).

将来の方向性

The future directions for research on “N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide” could include further exploration of its synthesis, characterization, and evaluation of its biological activity. Additionally, its potential applications in the development of new antimicrobial agents could be explored .

特性

IUPAC Name |

N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-4-19(24)23-17-9-7-16(8-10-17)20(25)21-11-12-22-28(26,27)18-13-14(2)5-6-15(18)3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRMMMAADLEXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2982542.png)

![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982543.png)